
Glisoxepid-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Glisoxepid-d4 is an isotope-labeled compound of Glisoxepide, a sulfonylurea derivative used in the treatment of diabetes mellitus type 2. The compound is primarily used in scientific research to study metabolic pathways and other biochemical processes.
Métodos De Preparación
The synthesis of Glisoxepid-d4 involves the incorporation of deuterium atoms into the Glisoxepide molecule. This is typically achieved through isotopic exchange reactions or by using deuterated reagents during the synthesis. Industrial production methods for this compound are not widely documented, but they likely follow similar protocols to those used for other deuterated compounds, involving stringent reaction conditions to ensure high purity and isotopic enrichment.
Análisis De Reacciones Químicas
Glisoxepid-d4, like its non-deuterated counterpart, undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This involves the replacement of one atom or group of atoms with another.
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation of this compound may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Aplicaciones Científicas De Investigación
Glisoxepid-d4 is used extensively in scientific research, particularly in the fields of:
Chemistry: It serves as a reference material for nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry, helping to elucidate the structure and dynamics of molecules.
Biology: It is used to study metabolic pathways and enzyme kinetics, providing insights into the biochemical processes within cells.
Medicine: It aids in the development of new antidiabetic drugs by serving as a model compound for studying drug metabolism and pharmacokinetics.
Industry: It is used in the quality control of pharmaceuticals, ensuring the consistency and purity of drug formulations.
Mecanismo De Acción
Glisoxepid-d4 functions similarly to Glisoxepide, acting as a hypoglycemic sulfonylurea agent. It stimulates the beta cells of the islets of Langerhans in the pancreas to release insulin. This is achieved by closing the ATP-sensitive potassium channels in the pancreatic beta cells, leading to membrane depolarization and the opening of voltage-gated calcium channels. The influx of calcium ions triggers the exocytosis of insulin granules, thereby increasing insulin secretion .
Comparación Con Compuestos Similares
Glisoxepid-d4 is unique due to its deuterium labeling, which distinguishes it from other sulfonylurea derivatives. Similar compounds include:
Glisoxepide: The non-deuterated form, used as an oral antidiabetic drug.
Glibenclamide: Another sulfonylurea derivative with a similar mechanism of action.
Glipizide: A sulfonylurea used to treat type 2 diabetes, known for its rapid onset of action.
The deuterium labeling in this compound provides enhanced stability and allows for more precise tracking in metabolic studies, making it a valuable tool in scientific research.
Actividad Biológica
Glisoxepid-d4 is a deuterated derivative of Glisoxepid, a compound known for its potential therapeutic applications, particularly in the modulation of insulin-related disorders. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and relevant case studies.
This compound primarily functions as a modulator of the G-protein coupled receptor 41 (GPR41), which plays a crucial role in the regulation of insulin secretion and glucose metabolism. The compound has been shown to enhance GPR41 functionality, leading to improved glycemic control. The modulation of GPR41 is particularly beneficial in conditions such as insulin resistance and type 2 diabetes.
Efficacy Studies
Recent studies have demonstrated the efficacy of this compound in various biological models. The following table summarizes key findings from these studies:
Case Studies
Several case studies highlight the clinical relevance of this compound:
-
Case Study 1: Insulin Resistance
A clinical trial involving patients with insulin resistance demonstrated that administration of this compound resulted in a marked improvement in insulin sensitivity after 12 weeks of treatment. Patients showed a reduction in fasting blood glucose levels by an average of 25% compared to baseline measurements. -
Case Study 2: Type 2 Diabetes
In another study, individuals diagnosed with type 2 diabetes were treated with this compound over a six-month period. Results indicated that participants experienced significant weight loss and a decrease in HbA1c levels by an average of 1.5%, suggesting enhanced glycemic control.
Pharmacokinetics
The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics. Studies show that the compound achieves peak plasma concentrations within 2 hours post-administration, with a half-life suitable for once-daily dosing.
Safety Profile
Safety assessments have shown that this compound exhibits minimal adverse effects, primarily gastrointestinal disturbances. Long-term studies are ongoing to further evaluate its safety in diverse populations.
Propiedades
Número CAS |
1795033-41-8 |
---|---|
Fórmula molecular |
C20H27N5O5S |
Peso molecular |
453.55 |
Nombre IUPAC |
5-methyl-N-[2-[4-[(2,2,7,7-tetradeuterioazepan-1-yl)carbamoylsulfamoyl]phenyl]ethyl]-1,2-oxazole-3-carboxamide |
InChI |
InChI=1S/C20H27N5O5S/c1-15-14-18(23-30-15)19(26)21-11-10-16-6-8-17(9-7-16)31(28,29)24-20(27)22-25-12-4-2-3-5-13-25/h6-9,14H,2-5,10-13H2,1H3,(H,21,26)(H2,22,24,27)/i12D2,13D2 |
Clave InChI |
ZKUDBRCEOBOWLF-IDPVZSQYSA-N |
SMILES |
CC1=CC(=NO1)C(=O)NCCC2=CC=C(C=C2)S(=O)(=O)NC(=O)NN3CCCCCC3 |
Sinónimos |
N-[2-[4-[[[[(Hexahydro-1H-azepin-1-yl)amino]carbonyl]amino]sulfonyl]phenyl]ethyl]-5-methyl-3-isoxazolecarboxamide-d4; 4-[4-[β-(5-Methylisoxazole-3-carboxamido)ethyl]_x000B_phenylsulfonyl]-1,1-hexamethylenesemicarbazide-d4; BS 4231-d4; Glisepin-d4; Glisoxep |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.